4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole-1-carboxamide
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Overview
Description
4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole-1-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole-1-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of substituents: The chloro, methyl, phenyl, and propyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methyl-1-phenyl-1H-pyrazole-5-carboxamide
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Uniqueness
4-Chloro-5-methyl-3-phenyl-N-propyl-1H-pyrazole-1-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
488114-57-4 |
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Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
4-chloro-5-methyl-3-phenyl-N-propylpyrazole-1-carboxamide |
InChI |
InChI=1S/C14H16ClN3O/c1-3-9-16-14(19)18-10(2)12(15)13(17-18)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,19) |
InChI Key |
NMLCCJVIOZKQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)Cl)C |
Origin of Product |
United States |
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